Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate
Description
Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate is a sodium salt of a phenolic tetrazole derivative. Its structure features a tetrazole ring substituted with a 4-methylphenyl group, a sulfanylacetyl linker, and a 2-hydroxy-phenolate moiety. The sulfanyl group enhances nucleophilicity, while the phenolate group contributes to solubility in polar solvents.
Properties
IUPAC Name |
sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-10-2-5-12(6-3-10)20-16(17-18-19-20)24-9-15(23)11-4-7-13(21)14(22)8-11;/h2-8,21-22H,9H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSIBLDDQYJIJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 4-methylphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.
Sulfanylacetylation: The tetrazole derivative is then subjected to a sulfanylacetylation reaction
Phenolate Formation: The final step involves the reaction of the sulfanylacetylated tetrazole with a phenol derivative in the presence of a base to form the phenolate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the sulfanyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted phenolates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. The tetrazole ring is known for its bioactivity, and derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological activity. The phenolate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s bioactivity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Functional Groups
- Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate: Contains a tetrazole, sulfanylacetyl bridge, and ionized phenolate group.
- 2-(1-Phenyltetrazol-5-yl)sulfanylacetic acid (CAS 46505-33-3): Lacks the phenolate and 4-methylphenyl substituent but shares the sulfanylacetic acid group .
- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0) : Features a sulfonyl group instead of sulfanyl, increasing electron-withdrawing effects and reducing nucleophilicity .
Substituent Effects
- The 4-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., 2-(1-Phenyltetrazol-5-yl)sulfanylacetic acid) .
- The ionized phenolate improves aqueous solubility relative to neutral phenolic analogs, such as triazole derivatives described in (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) .
Reactivity
- The sulfanyl group in the target compound enables nucleophilic substitution or metal coordination, whereas sulfonyl derivatives are more inert .
- The phenolate’s acidity (pKa ~10) allows pH-dependent solubility, unlike non-ionized phenolic analogs in (e.g., 1-(4-methylphenyl)propan-2-amine) .
Physicochemical Properties
Biological Activity
Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate, also known by its CAS number 2503204-75-7, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A sodium salt of a phenolic compound.
- A tetrazole moiety, which is known for its diverse biological activities.
- A sulfanylacetyl group that may contribute to its reactivity and interaction with biological systems.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, HX-1920, a related compound, demonstrated protective effects against cisplatin-induced nephrotoxicity without compromising its antitumor efficacy. This suggests that this compound may share similar protective mechanisms in cancer therapy contexts .
The biological activity of this compound can be attributed to:
- Inhibition of Reactive Oxygen Species (ROS) : Compounds with phenolic structures often act as antioxidants, potentially reducing oxidative stress in cells.
- Modulation of Enzyme Activity : The presence of the tetrazole ring may influence various enzymatic pathways, enhancing or inhibiting specific metabolic processes.
Nephroprotective Effects
A notable study evaluated the nephroprotective effects of HX-1920 when co-administered with cisplatin. The results showed that HX-1920 significantly increased urinary excretion of cisplatin and reduced markers of renal damage such as blood urea nitrogen (BUN) and plasma creatinine levels . While this compound has not been directly studied in this context, its structural similarity suggests it may exhibit comparable protective effects.
Data Table: Comparative Biological Activities
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 2503204-75-7 | Potential antitumor effects | Antioxidant properties |
| HX-1920 | Not Available | Nephroprotective | Increases urinary excretion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
